1-Methoxyberberine
Overview
Description
1-Methoxyberberine is a plant-derived compound that has been isolated from the Chinese herb, Coptis chinensis . This natural product belongs to the class of plant secondary metabolites and has bioactive properties . It is used as an analytical compound .
Synthesis Analysis
The isoquinoline alkaloid berberine was isolated from the roots of Berberis aristata and its new derivatives have been synthesized under mild conditions with good yield . The structures of the new derivatives were confirmed by spectroscopic (UV, IR, NMR, and MS) analysis .Molecular Structure Analysis
1-Methoxyberberine has a molecular weight of 366.4 g/mol . Its chemical formula is C21H20NO5 . The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Chemical Reactions Analysis
Berberine and its derivatives have shown remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways . The derivatives, including 8-oxyberberine, 1-methoxyberberine, 13-methylberberine, and 13-methylpalmatine, also attenuated OMV-mediated pyroptosis .Scientific Research Applications
Antifungal Properties
1-Methoxyberberine, isolated from Corydalis longipes, demonstrates significant antifungal properties. Research conducted by Singh et al. (2008) highlighted its effectiveness against various fungal spores, including Alternaria alternata and Colletotrichum gloeosporioides. This efficacy is dose-dependent, indicating its potential as an antifungal agent in agricultural or medicinal applications (Singh et al., 2008).
Interaction with Other Alkaloids
Further studies by Gohain et al. (2004) reveal that when 1-methoxyberberine is used in combination with other alkaloids, it can effectively control powdery mildew in peas and other plants. This suggests its role in integrated pest management strategies (Gohain et al., 2004).
Future Directions
Berberine and its derivatives, including 1-Methoxyberberine, have shown potential in treating various diseases . They have remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity . Future research could focus on further exploring the therapeutic potential of these compounds .
properties
IUPAC Name |
3,16,17-trimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20NO5.ClH/c1-23-16-5-4-12-8-15-18-13(6-7-22(15)10-14(12)19(16)24-2)9-17-20(21(18)25-3)27-11-26-17;/h4-5,8-10H,6-7,11H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMPNZBFNHPRMY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=C(C5=C(C=C4CC3)OCO5)OC)OC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50951735 | |
Record name | (9,10-Dimethoxy-5,6-dihydro-2H,14H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-14-ylidene)(methyl)oxidanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50951735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxyberberine | |
CAS RN |
29133-52-6 | |
Record name | 1-Methoxyberberium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029133526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (9,10-Dimethoxy-5,6-dihydro-2H,14H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-14-ylidene)(methyl)oxidanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50951735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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